[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride
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Overview
Description
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets for this compound .
Mode of Action
It’s plausible that the compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given the presence of the amine group and the hydrophobic methyl and pyrazolyl groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Alkylation: The pyrazole ring is then alkylated using appropriate alkylating agents under basic conditions to introduce the 1-methyl group.
Amination: The resulting compound undergoes amination to introduce the ethylamine group.
Formation of the dihydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield and purity, and ensuring the process is environmentally friendly and safe.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can be performed on the nitrogen atoms in the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and ethylamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.
Major Products:
Oxidation: Oxidation products may include pyrazole N-oxides.
Reduction: Reduction products may include partially or fully reduced pyrazole derivatives.
Substitution: Substitution reactions can yield various alkylated or aminated pyrazole derivatives.
Scientific Research Applications
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 3-(5-Methyl-1H-pyrazol-3-yl)propanoic acid
- 5-Amino-1-methyl-1H-pyrazole
Comparison:
- Structural Differences: While all these compounds contain the pyrazole ring, they differ in the substituents attached to the ring. [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has an ethylamine group, which is unique compared to the other compounds.
- Chemical Properties: The presence of different substituents affects the chemical reactivity and physical properties of these compounds.
- Applications: Each compound has unique applications based on its structure. For example, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is used in pharmaceutical chemistry, while 5-Amino-1-methyl-1H-pyrazole is a versatile reagent in organic synthesis.
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-8-9(6)2;;/h3-5H,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKYYAZDYTHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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